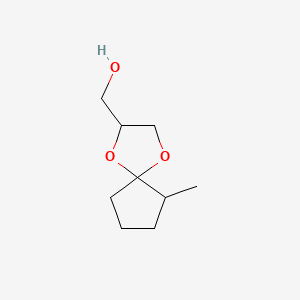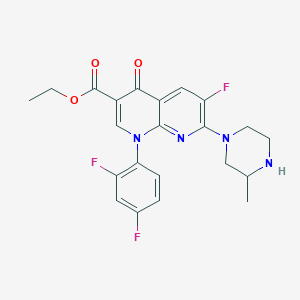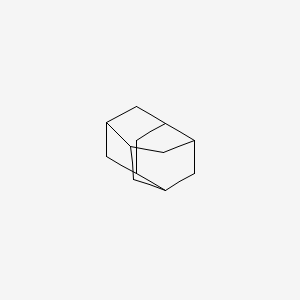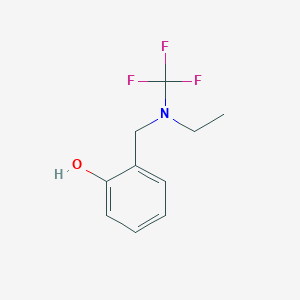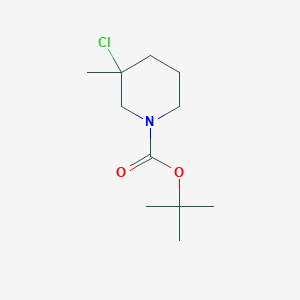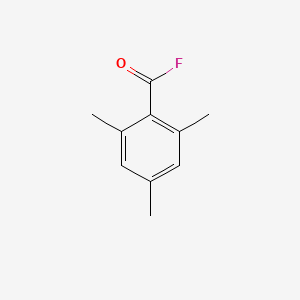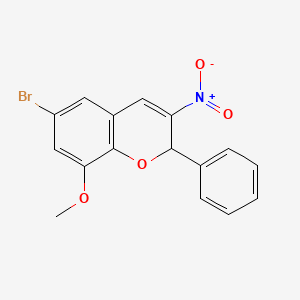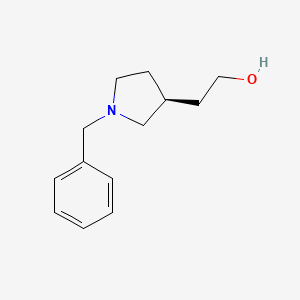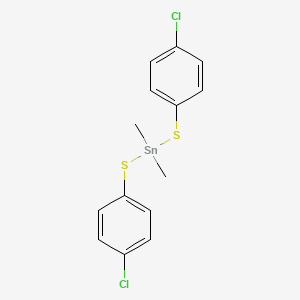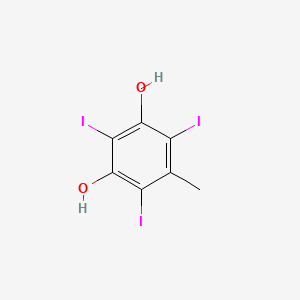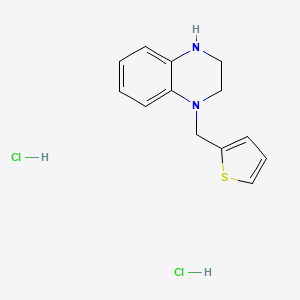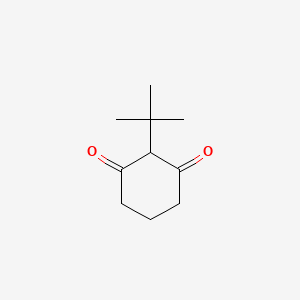
1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.2328 g/mol . This compound is a derivative of 1,3-cyclohexanedione, where a tert-butyl group is attached to the second carbon atom of the cyclohexane ring. It is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- can be synthesized through several methods. One common method involves the reaction of 1,3-cyclohexanedione with tert-butyl bromide in the presence of a base such as potassium carbonate in acetonitrile . The reaction is typically carried out at room temperature for several hours, followed by acidification and extraction with an organic solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of 1,3-cyclohexanedione, 2-(1,1-dimethylethyl)- may involve the use of high-pressure reactors and catalysts to optimize yield and purity. For example, a mixture of 1,3-cyclohexanedione, tert-butyl bromide, and a suitable base can be reacted under controlled temperature and pressure conditions to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is used in the production of herbicides, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-cyclohexanedione, 2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- can be compared with other similar compounds, such as:
1,3-Cyclohexanedione: The parent compound without the tert-butyl group. It has different reactivity and applications.
2-Methyl-1,3-cyclohexanedione: A similar compound with a methyl group instead of a tert-butyl group.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Another derivative with two methyl groups at the 5-position.
The uniqueness of 1,3-cyclohexanedione, 2-(1,1-dimethylethyl)- lies in its specific reactivity and the presence of the bulky tert-butyl group, which influences its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
37435-26-0 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-tert-butylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-10(2,3)9-7(11)5-4-6-8(9)12/h9H,4-6H2,1-3H3 |
InChI-Schlüssel |
HBFVJBNHZRPGBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1C(=O)CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)-](/img/structure/B13952395.png)
![2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13952400.png)
